molecular formula C17H18INO3 B244583 N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide

N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide

Cat. No. B244583
M. Wt: 411.23 g/mol
InChI Key: ZICDKFFILBYTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "IDB" and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide involves its binding to proteins. The compound has been shown to selectively bind to proteins that contain a specific amino acid sequence. This binding leads to a change in the fluorescence properties of the compound, which can be used to visualize protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to have minimal toxicity and does not affect cell viability. The compound has been used to study protein-protein interactions in various biological systems, including cancer cells and neurons. The compound has also been shown to have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide is its selectivity for proteins containing a specific amino acid sequence. This selectivity allows for the visualization of specific protein-protein interactions in living cells. However, one of the limitations of this compound is its relatively low fluorescence intensity, which can limit its use in certain applications.

Future Directions

For research include the development of more potent and selective probes and the use of this compound in the diagnosis and treatment of diseases.

Synthesis Methods

The synthesis of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4-iodo-2,5-dimethylphenol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to proteins and can be used to visualize protein-protein interactions in living cells.

properties

Molecular Formula

C17H18INO3

Molecular Weight

411.23 g/mol

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C17H18INO3/c1-10-6-16(11(2)5-15(10)18)19-17(20)12-7-13(21-3)9-14(8-12)22-4/h5-9H,1-4H3,(H,19,20)

InChI Key

ZICDKFFILBYTAK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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